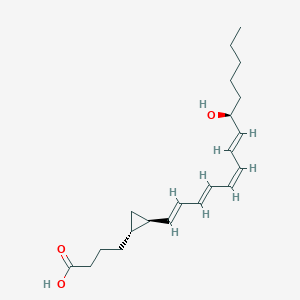
10-Undecenamide, N,N-bis(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenamide, N,N-bis(2-methoxyethyl)- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N,N-bis(2-methoxyethyl)- is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of target organisms, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 10-Undecenamide, N,N-bis(2-methoxyethyl)- can have a range of biochemical and physiological effects. In one study, it was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In another study, it was shown to have antibacterial and antifungal properties, potentially making it useful as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One advantage of 10-Undecenamide, N,N-bis(2-methoxyethyl)- is that it can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different organisms.
Future Directions
There are many potential future directions for research on 10-Undecenamide, N,N-bis(2-methoxyethyl)-. One area of interest is in the development of new materials using this compound as a monomer. Another area of interest is in the development of new anti-cancer agents based on its ability to induce apoptosis in cancer cells. Additionally, further research could be done to better understand its mechanism of action and to explore its potential as an antimicrobial agent.
In conclusion, 10-Undecenamide, N,N-bis(2-methoxyethyl)- is a synthetic compound with potential applications in agriculture, medicine, and materials science. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While it has advantages for lab experiments, its limitations make it difficult to predict its effects on different organisms. Future research could explore its potential as a monomer for new materials, as well as its potential as an anti-cancer and antimicrobial agent.
Synthesis Methods
10-Undecenamide, N,N-bis(2-methoxyethyl)- can be synthesized through a multi-step process involving the reaction of 10-Undecen-1-ol with methoxyethyl chloride in the presence of a base, followed by the reaction with diethylamine. The final product is obtained through purification by column chromatography.
Scientific Research Applications
10-Undecenamide, N,N-bis(2-methoxyethyl)- has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it has been shown to have insecticidal properties against agricultural pests such as the corn earworm. In medicine, it has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In materials science, it has been used as a monomer in the synthesis of polymers with potential applications in the development of new materials.
properties
CAS RN |
102613-01-4 |
|---|---|
Product Name |
10-Undecenamide, N,N-bis(2-methoxyethyl)- |
Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)undec-10-enamide |
InChI |
InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-17(19)18(13-15-20-2)14-16-21-3/h4H,1,5-16H2,2-3H3 |
InChI Key |
LLRCGVUHRGSZTP-UHFFFAOYSA-N |
SMILES |
COCCN(CCOC)C(=O)CCCCCCCCC=C |
Canonical SMILES |
COCCN(CCOC)C(=O)CCCCCCCCC=C |
Other CAS RN |
102613-01-4 |
synonyms |
10-Undecenamide, N,N-bis(2-methoxyethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)





![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)






